
Fmoc-Gly-OH-13C2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Gly-OH-13C2, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-13C2, is a compound used primarily in peptide synthesis. It is a glycine derivative where the glycine molecule is labeled with carbon-13 isotopes at two positions. This labeling makes it particularly useful in nuclear magnetic resonance (NMR) studies and other applications requiring isotopic labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-OH-13C2 typically involves the protection of glycine with a fluorenylmethoxycarbonyl (Fmoc) group. The process begins with the reaction of glycine with Fmoc chloride in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The reaction conditions are carefully controlled to ensure the selective protection of the amino group while leaving the carboxyl group free.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and automated synthesis equipment to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Fmoc-Gly-OH-13C2 undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can react with various carboxylic acids or activated esters to form peptide bonds.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
Dicyclohexylcarbodiimide (DCC): Commonly used in peptide coupling reactions.
N-Hydroxysuccinimide (NHS): Often used in combination with DCC to activate carboxyl groups for coupling.
Major Products Formed
The major products formed from these reactions are peptides and peptide derivatives, which are essential in various biochemical and pharmaceutical applications.
科学研究应用
Chemistry
In chemistry, Fmoc-Gly-OH-13C2 is used in the synthesis of labeled peptides for structural studies using NMR spectroscopy. The carbon-13 labeling allows for detailed analysis of peptide structures and dynamics.
Biology
In biological research, labeled peptides synthesized using this compound are used to study protein interactions, enzyme mechanisms, and cellular processes. The isotopic labeling provides a means to trace and analyze these interactions with high precision.
Medicine
In medicine, this compound is used in the development of peptide-based drugs. The labeled peptides can be used in pharmacokinetic studies to understand the distribution and metabolism of these drugs in the body.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and bioconjugates. These materials have applications in drug delivery, diagnostics, and as biomaterials.
作用机制
The primary mechanism of action of Fmoc-Gly-OH-13C2 involves its use as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the free amino group for further functionalization or analysis .
相似化合物的比较
Similar Compounds
Fmoc-Gly-OH-15N: Similar to Fmoc-Gly-OH-13C2 but labeled with nitrogen-15 instead of carbon-13.
Fmoc-Gly-OH-2,2-d2: A deuterated version of Fmoc-Gly-OH, labeled with deuterium instead of carbon-13.
Fmoc-Gly-Gly-Gly-OH: A tripeptide derivative used in similar applications but with different labeling and functional properties.
Uniqueness
This compound is unique due to its dual carbon-13 labeling, which provides enhanced sensitivity and resolution in NMR studies. This makes it particularly valuable in detailed structural and dynamic studies of peptides and proteins.
属性
分子式 |
C17H15NO4 |
|---|---|
分子量 |
299.29 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1,16+1 |
InChI 键 |
NDKDFTQNXLHCGO-QZZXWHIHSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2][13C](=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



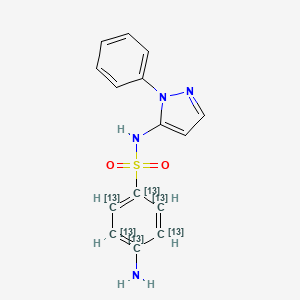
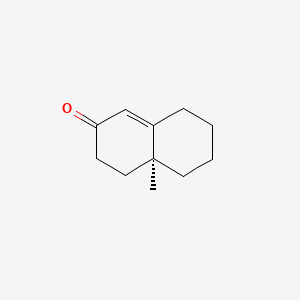
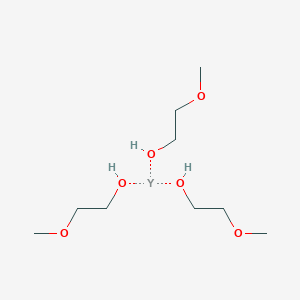
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)


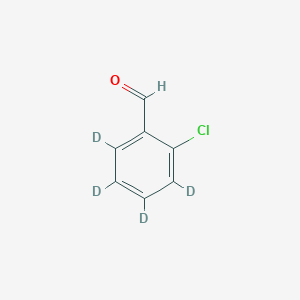
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

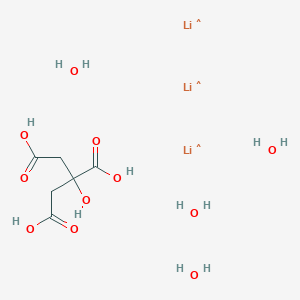
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)

![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)
